Product packaging for 3-(4-Isobutylphenyl)pentanoic acid(Cat. No.:CAS No. 57960-07-3)

3-(4-Isobutylphenyl)pentanoic acid

Cat. No.: B11939687
CAS No.: 57960-07-3
M. Wt: 234.33 g/mol
InChI Key: ANCNWCSUQJUYNG-UHFFFAOYSA-N
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Description

Contextualization within Arylalkanoic Acid Chemistry

Arylalkanoic acids, a class of organic compounds characterized by an aromatic ring and a carboxylic acid functional group connected by an alkyl chain, are of significant interest in organic and medicinal chemistry. 3-(4-Isobutylphenyl)pentanoic acid, with its isobutyl-substituted phenyl group and pentanoic acid chain, is a clear member of this family.

The chemical properties of arylalkanoic acids are influenced by both the aromatic ring and the carboxylic acid moiety. The aromatic ring can undergo electrophilic substitution reactions, while the carboxylic acid group exhibits its characteristic acidity and can participate in reactions such as esterification and amide formation. The reactivity of aldehydes and ketones, which can be precursors in the synthesis of such acids, is a fundamental concept in this area. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in The presence of the isobutyl group on the phenyl ring of this compound can influence its lipophilicity and steric interactions with biological targets.

The synthesis of arylalkanoic acids often involves multi-step processes. For instance, the synthesis of the related compound ibuprofen (B1674241), 2-(4-isobutylphenyl)propanoic acid, can be achieved through a sequence of reactions including Friedel-Crafts acylation, reduction, chloride substitution, and a Grignard reaction. central.edugoogle.com Similar synthetic strategies could be envisioned for this compound.

Significance in the Study of Biologically Relevant Carboxylic Acids

Carboxylic acids are ubiquitous in nature and play crucial roles in various biological processes. Many pharmaceuticals and biologically active molecules are carboxylic acid derivatives. Phenylalkanoic acids, in particular, have been extensively studied for their therapeutic properties, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes. nih.gov

While specific biological activity data for this compound is not widely available in public literature, its structural similarity to known NSAIDs suggests its potential for investigation in this area. For example, ibuprofen is a well-known NSAID with a similar 4-isobutylphenyl moiety but a shorter propanoic acid side chain. chemicalbook.comsigmaaldrich.com The length and branching of the alkanoic acid chain can significantly impact the biological activity and selectivity of these compounds.

The study of such compounds contributes to our understanding of structure-activity relationships (SAR) in medicinal chemistry. By synthesizing and evaluating a series of related phenylalkanoic acids, researchers can determine how modifications to the chemical structure affect the compound's interaction with biological targets.

Historical Overview of Research on Related Phenylalkanoic Acid Derivatives

Research into phenylalkanoic acid derivatives has a rich history, driven by the search for new therapeutic agents. google.com Short-chain ω-phenylalkanoic acids like phenylacetic acid and 3-phenylpropanoic acid have long been identified in natural products. wikipedia.org The discovery of the anti-inflammatory and analgesic properties of compounds like ibuprofen and indomethacin (B1671933) spurred further research into this chemical class. google.comgoogle.com

Patents from the latter half of the 20th century describe various series of phenylalkanoic acid derivatives and their potential therapeutic uses. google.comgoogle.comgoogle.com This research has explored a wide range of substituents on both the phenyl ring and the alkanoic acid chain, aiming to optimize efficacy and minimize side effects. For example, the synthesis and investigation of compounds with different alkyl chain lengths and substitutions have been a common theme. google.com

The study of phenylalkanoic acid derivatives extends beyond anti-inflammatory applications. For instance, some derivatives have been investigated for their potential in treating eye inflammations and for their immuno-regulatory activity. google.comgoogle.com The continuous exploration of this class of compounds highlights the enduring interest in their diverse biological activities.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C15H22O2
Molecular Weight 234.34 g/mol
CAS Number 57960-07-3
IUPAC Name 3-[4-(2-methylpropyl)phenyl]pentanoic acid
Synonyms This compound

Data sourced from PubChem and other chemical suppliers. uni.lusigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B11939687 3-(4-Isobutylphenyl)pentanoic acid CAS No. 57960-07-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57960-07-3

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

3-[4-(2-methylpropyl)phenyl]pentanoic acid

InChI

InChI=1S/C15H22O2/c1-4-13(10-15(16)17)14-7-5-12(6-8-14)9-11(2)3/h5-8,11,13H,4,9-10H2,1-3H3,(H,16,17)

InChI Key

ANCNWCSUQJUYNG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)O)C1=CC=C(C=C1)CC(C)C

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 3 4 Isobutylphenyl Pentanoic Acid

De Novo Synthetic Routes

The construction of the 3-(4-isobutylphenyl)pentanoic acid molecular framework from basic chemical building blocks can be achieved through various synthetic pathways. These routes are broadly categorized into classic organic synthesis methodologies and modern catalytic approaches, each with its distinct advantages and challenges.

Classic Organic Synthesis Methodologies

Traditional organic synthesis offers robust and well-established methods for the preparation of this compound. These multi-step sequences often rely on fundamental reactions such as malonic ester synthesis, acetoacetic ester synthesis, and the Reformatsky reaction.

Malonic Ester Synthesis: A versatile method for the formation of carboxylic acids, the malonic ester synthesis can be adapted for this compound. chemicalnote.comlibretexts.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com This pathway typically involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable electrophile. The α-protons of the malonic ester are acidic and can be removed by a base, like sodium ethoxide, to form a nucleophilic enolate. chemicalnote.comlibretexts.orgmasterorganicchemistry.com This enolate can then undergo a nucleophilic substitution reaction with an appropriate alkyl halide. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired carboxylic acid. libretexts.orgmasterorganicchemistry.com

Acetoacetic Ester Synthesis: Similar to the malonic ester synthesis, the acetoacetic ester synthesis utilizes the reactivity of a β-ketoester, ethyl acetoacetate, to form new carbon-carbon bonds. askthenerd.comyoutube.com The α-protons are readily abstracted by a base to generate an enolate, which can then be alkylated. askthenerd.com A subsequent hydrolysis and decarboxylation sequence affords a ketone. askthenerd.com While primarily used for ketone synthesis, modifications of this route can be envisioned for the synthesis of carboxylic acids.

Reformatsky Reaction: This reaction provides a pathway to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound, such as an aldehyde or ketone, in the presence of metallic zinc. wikipedia.orglibretexts.orgorganic-chemistry.orgnumberanalytics.comlscollege.ac.in The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing unwanted side reactions with the ester group. wikipedia.orglibretexts.org The resulting β-hydroxy ester can then be further manipulated to yield the target carboxylic acid.

A plausible classic synthesis of this compound could involve the following conceptual steps:

StepReactionReagents and ConditionsIntermediate/Product
1Friedel-Crafts AcylationIsobutylbenzene, Propanoyl Chloride, AlCl₃1-(4-Isobutylphenyl)propan-1-one
2Reformatsky ReactionEthyl bromoacetate, Zinc, Benzene (B151609)Ethyl 3-hydroxy-3-(4-isobutylphenyl)pentanoate
3DehydrationAcid catalyst, HeatEthyl 3-(4-isobutylphenyl)pent-2-enoate
4HydrogenationH₂, Pd/CEthyl 3-(4-isobutylphenyl)pentanoate
5HydrolysisNaOH, H₂O, then H₃O⁺This compound

Modern Catalytic Approaches

Contemporary synthetic chemistry has seen a surge in the development of catalytic methods that offer increased efficiency, selectivity, and milder reaction conditions compared to classical approaches. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the synthesis of carboxylic acids and their derivatives.

Palladium-Catalyzed Carbonylation: This methodology involves the introduction of a carbonyl group into an organic molecule using carbon monoxide and a palladium catalyst. For the synthesis of this compound, a potential route could involve the palladium-catalyzed carbonylation of a suitable precursor, such as a halide or triflate derivative of a 4-isobutylstyrene (B134460) derivative. The catalytic cycle typically involves the oxidative addition of the organic halide to a low-valent palladium species, followed by CO insertion and subsequent nucleophilic attack by water or an alcohol to generate the carboxylic acid or ester, respectively. nih.govcapes.gov.br

Catalyst System ComponentExampleRole
Palladium PrecursorPd(OAc)₂, PdCl₂(PPh₃)₂Source of the active palladium catalyst
LigandPPh₃, dppfStabilizes the palladium center and influences reactivity and selectivity
BaseEt₃N, K₂CO₃Neutralizes the acid generated during the reaction
Carbon Monoxide SourceCO gasProvides the carbonyl group

Biocatalytic and Microbial Synthesis

The use of biological systems, including whole microorganisms and isolated enzymes, offers a green and highly selective alternative for the synthesis of chiral compounds like this compound. These biocatalytic methods can provide access to enantiomerically pure forms of the acid, which is often crucial for its biological activity.

Stereoselective Biotransformations via Microbial Oxidation

Certain microbial strains are capable of performing highly stereoselective oxidations of organic molecules. While no direct reports were found for the use of Rhodococcus sp. BPM 1613 in the synthesis of this compound, species from the Rhodococcus genus are well-known for their oxidative capabilities towards a wide range of organic compounds, including alkyl-substituted aromatic hydrocarbons. google.com These bacteria possess sophisticated enzyme systems, such as monooxygenases and dioxygenases, that can introduce oxygen atoms into the substrate with high regio- and stereoselectivity. A hypothetical biotransformation could involve the oxidation of a suitable precursor, such as 4-isobutyl-1-propylbenzene, at the benzylic position to introduce the carboxylic acid functionality.

Enzymatic Synthesis of this compound Precursors

Enzymes, particularly lipases, are widely employed in organic synthesis for their ability to catalyze reactions with high enantioselectivity under mild conditions. nih.govresearchgate.netmdpi.com Lipases are commonly used for the kinetic resolution of racemic alcohols and esters, which can be valuable precursors for the synthesis of this compound. For instance, a racemic alcohol precursor could be subjected to lipase-catalyzed acylation, where one enantiomer is preferentially acylated, allowing for the separation of the acylated and unreacted enantiomers.

Preparation of Stereoisomers and Chiral Resolution

Due to the presence of a chiral center at the C3 position, this compound exists as a pair of enantiomers. The separation of these enantiomers, a process known as chiral resolution, is of paramount importance as the biological activity often resides in only one of the enantiomers.

The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. ubbcluj.rolibretexts.orglibretexts.orgonyxipca.comkesselssa.com This technique involves reacting the racemic acid with a single enantiomer of a chiral base. This reaction produces a mixture of two diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization. After separation, the individual diastereomeric salts are treated with a strong acid to regenerate the enantiomerically pure carboxylic acid and the chiral resolving agent. libretexts.orglibretexts.org

Commonly used chiral resolving agents for carboxylic acids are chiral amines.

Chiral Resolving AgentType
(+)- and (-)-α-PhenylethylamineChiral Amine
(+)- and (-)-BrucineChiral Alkaloid
(+)- and (-)-QuinineChiral Alkaloid
(+)- and (-)-EphedrineChiral Amino Alcohol

The efficiency of a particular chiral resolution depends on several factors, including the choice of the resolving agent and the solvent system used for crystallization. A screening process is often necessary to identify the optimal conditions for a given racemic acid. onyxipca.com

Another powerful technique for obtaining enantiomerically pure compounds is enzymatic kinetic resolution. ubbcluj.rod-nb.info As mentioned previously, lipases can selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. For example, a racemic mixture of this compound could be subjected to lipase-catalyzed esterification, where one enantiomer reacts faster to form an ester, leaving the other enantiomer as the unreacted acid.

Enantioselective Synthesis of (R)- and (S)-3-(4-Isobutylphenyl)pentanoic Acid

Enantioselective synthesis aims to directly produce a specific enantiomer, (R) or (S), of a chiral molecule, bypassing the need for resolving a racemic mixture. This approach offers greater efficiency and atom economy. For chiral carboxylic acids like this compound, established strategies often employ chiral auxiliaries to guide the stereochemical outcome of a key bond-forming reaction.

One prevalent method involves the use of chiral oxazolidinones. researchgate.net In this approach, a chiral oxazolidinone auxiliary is attached to a prochiral substrate to form an acyloxazolidinone. The steric bulk of the auxiliary directs the approach of an incoming reagent to one face of the molecule, thereby establishing a new stereocenter with high diastereoselectivity. For instance, an asymmetric aldol (B89426) addition using an N-acetyloxazolidinone can be employed to create a specific stereoisomer. nih.gov After the desired stereocenter is set, the chiral auxiliary is cleaved, yielding the enantiomerically enriched product. nih.gov

Another powerful strategy for asymmetric synthesis is the use of chiral N-sulfinylimines, such as tert-butanesulfinamide. researchgate.netua.es These are particularly effective for synthesizing chiral amines, which can be precursors to other functional groups. The addition of a Grignard or organolithium reagent to a chiral N-tert-butanesulfinyl imine proceeds with high diastereoselectivity. ua.es The resulting sulfinamide can then be hydrolyzed under acidic conditions to furnish the chiral amine, which could subsequently be converted to the desired carboxylic acid. The stereochemical outcome is dependent on which enantiomer of the sulfinamide is used. ua.es

These methodologies provide robust pathways to access either the (R)- or (S)-enantiomer of chiral acids by selecting the appropriate chiral directing group.

Chromatographic and Crystallization-Based Chiral Resolution Techniques

Chiral resolution is a common technique used to separate enantiomers from a racemic mixture. This can be achieved through crystallization of diastereomeric salts or by chromatographic methods.

Crystallization-Based Resolution

This classic method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. For α-arylpropionic acids, a class of compounds structurally related to this compound, resolving agents like (S)-(-)-α-phenethylamine are effective. researchgate.net Similarly, alkaloids such as quinine (B1679958) have been successfully used to resolve racemic 2-(2-methoxyphenyl)propanoic acid. researchgate.net

Another approach involves the formation of diastereomeric esters instead of salts. The racemic acid can be esterified with a chiral alcohol, such as L-(−)-menthol. beilstein-journals.org The resulting diastereomeric esters can then be separated based on their differing physical properties, often by column chromatography or crystallization. beilstein-journals.org After separation, hydrolysis of the individual esters yields the enantiomerically pure (R)- and (S)-acids. beilstein-journals.org

Chromatographic Resolution

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The separation relies on the differential interactions between the enantiomers and the chiral selector immobilized on the column. For the separation of diastereomeric menthyl esters, a chiral HPLC column such as CHIRALPAK IC can be utilized. beilstein-journals.org

Alternatively, a chiral mobile phase additive (CMPA) can be used with a standard achiral column. nih.gov In this technique, a chiral selector, such as vancomycin, is added to the mobile phase. It forms transient, diastereomeric complexes with the enantiomers in the sample, allowing for their separation on the achiral column. nih.gov The success of any resolution depends on creating a sufficient energy difference between the transient diastereomeric complexes formed during the separation process. nih.gov

Chiral Resolution Techniques
TechniqueResolving Agent / MethodPrincipleReference
Crystallization(S)-(-)-α-phenethylamineForms separable diastereomeric salts with the racemic acid. researchgate.net
Crystallization / ChromatographyL-(−)-mentholForms separable diastereomeric esters which are then hydrolyzed. beilstein-journals.org
ChromatographyChiral Stationary Phase (CSP) HPLCDirect separation based on differential interaction with a chiral column. beilstein-journals.org
ChromatographyChiral Mobile Phase Additive (CMPA)Forms transient diastereomeric complexes that can be separated on an achiral column. nih.gov

Synthesis of Analogs and Structurally Related Derivatives

Synthesizing analogs of this compound by modifying its structure is crucial for developing new molecules with tailored properties. Modifications can be targeted at the pentanoic acid side chain or the isobutylphenyl ring system.

Modifications at the Pentanoic Acid Side Chain

The pentanoic acid side chain offers numerous handles for chemical modification. The carboxylic acid group is a versatile starting point for creating a wide array of functional derivatives.

Ester and Amide Formation: The carboxyl group can be readily converted into esters and amides. For example, esterification with poly(oxyethylene) glycols can produce oligomeric derivatives. nih.gov Amide synthesis can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, which is then reacted with an amine to form an amide linkage. This strategy has been used to create hybrids of ibuprofen (B1674241) with other pharmacologically active fragments like 1,2,3,4-tetrahydroquinoline. mdpi.com

Chain Length Variation: The length of the alkyl chain can be altered to study its effect on the molecule's properties. Synthetic routes can be designed to build analogs with shorter or longer chains than the pentanoic acid standard. For instance, synthetic strategies for cannabinoids have involved using the Wittig reaction to construct resorcinol (B1680541) fragments with varying alkyl chain lengths, which are then coupled with another molecular fragment. nih.gov

Introduction of Functional Groups: Additional functional groups can be introduced along the side chain. Iterative synthetic methodologies, such as a sequence of peptide couplings and click reactions, allow for the systematic and sequential incorporation of diverse functionalities onto a molecular scaffold. researchgate.net This modular approach can be adapted to append various chemical motifs to the pentanoic acid backbone.

Examples of Side Chain Modifications
Modification TypeSynthetic StrategyResulting DerivativeReference
EsterificationReaction with tetraethylene glycol via an imidazolide (B1226674) intermediate.Monoester of tetraethylene glycol. nih.gov
AmidationConversion to acyl chloride followed by reaction with an amine.Amide-linked molecular hybrids. mdpi.com
Chain VariationWittig reaction to build variable-length alkyl-aromatic fragments.Analogs with different side chain lengths. nih.gov
FunctionalizationIterative solid-phase synthesis using 'click' chemistry.Peptide-like structures with appended functional groups. researchgate.net

Derivatization of the Isobutylphenyl Moiety

Modifying the aromatic isobutylphenyl portion of the molecule provides another avenue for creating structural diversity. This can involve adding substituents to the phenyl ring or altering the isobutyl group itself.

A fundamental strategy for this type of derivatization involves the synthesis of the desired substituted aromatic precursor first, followed by the construction of the pentanoic acid side chain. For example, in the synthesis of cannabigerol (B157186) analogs, various 5-alkyl resorcinols (dihydroxybenzene derivatives) were first synthesized. nih.gov These precursors, featuring different alkyl groups in place of the standard pentyl chain, were then coupled with geraniol (B1671447) under acidic conditions to yield the final target molecules with modified aromatic "cores." nih.gov

Metabolic Transformations and Biotransformation Pathways of 3 4 Isobutylphenyl Pentanoic Acid

In Vitro Metabolic Profiling

In vitro metabolic studies are instrumental in elucidating the biotransformation pathways of new chemical entities. These studies typically utilize subcellular fractions of the liver, the primary site of drug metabolism, such as microsomes and cytosol. nih.govnih.govnih.gov

Hepatic Microsomal and Cytosolic Metabolism Studies

The initial steps in the metabolism of many compounds occur in the liver, catalyzed by enzymes located in the microsomal and cytosolic fractions. For a compound like 3-(4-isobutylphenyl)pentanoic acid, hepatic metabolism would likely involve enzymes from the cytochrome P450 (CYP) superfamily, which are abundant in liver microsomes. nih.govnih.gov These enzymes are responsible for the oxidative metabolism of a vast array of substrates.

Based on the metabolism of the structurally related ibuprofen (B1674241), it is anticipated that the isobutyl side chain of this compound would be a primary site for oxidative attack. nih.govscialert.net This would lead to the formation of hydroxylated metabolites. The enzymes in the cytosol may also play a role, particularly in subsequent oxidation steps of any alcohol metabolites to carboxylic acids.

Glucuronidation Pathways and Acyl Glucuronide Formation

Glucuronidation is a major phase II metabolic pathway for compounds containing a carboxylic acid moiety. nih.gov This process involves the conjugation of the carboxylic acid with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The resulting acyl glucuronide is more water-soluble and readily excreted from the body. nih.gov

For this compound, the formation of an acyl glucuronide is a highly probable metabolic fate. This conjugation reaction would occur at the carboxylic acid group, leading to the formation of 3-(4-isobutylphenyl)pentanoyl-β-D-glucuronide. The stereochemistry of the pentanoic acid side chain could influence the rate and extent of glucuronidation.

Oxidative Biotransformations

Oxidative biotransformations are key reactions in the metabolism of many xenobiotics. For this compound, oxidation is expected to occur primarily on the isobutyl side chain, analogous to the metabolism of ibuprofen. nih.govscialert.net The potential oxidative metabolites are detailed below:

Hydroxylation: The terminal and penultimate carbon atoms of the isobutyl group are likely sites for hydroxylation, catalyzed by CYP enzymes. This would result in the formation of primary and tertiary alcohol metabolites.

Carboxylation: Further oxidation of the primary alcohol metabolite formed from hydroxylation of the isobutyl group would lead to the formation of a carboxylic acid metabolite. This two-step oxidation process (alcohol to aldehyde to carboxylic acid) is a common metabolic pathway.

A summary of the predicted oxidative metabolites of this compound is presented in the table below.

Metabolite Name Metabolic Reaction Enzymes Involved (Predicted)
3-(4-(2-hydroxy-2-methylpropyl)phenyl)pentanoic acidHydroxylationCytochrome P450
3-(4-(3-hydroxy-2-methylpropyl)phenyl)pentanoic acidHydroxylationCytochrome P450
3-(4-(2-carboxypropyl)phenyl)pentanoic acidOxidationAlcohol Dehydrogenase, Aldehyde Dehydrogenase

Stereoselective Metabolism and Chiral Inversion Potential

This compound possesses a chiral center at the third carbon of the pentanoic acid chain, and therefore exists as two enantiomers, (R)- and (S)-3-(4-isobutylphenyl)pentanoic acid. The stereochemistry of a chiral drug can significantly influence its metabolic fate.

Enantiomeric Differences in Metabolic Rates

It is well-established that the enantiomers of chiral drugs can be metabolized at different rates. wikipedia.org This stereoselectivity is a result of the three-dimensional arrangement of the substrate binding to the active site of the metabolizing enzyme. For 2-arylpropionic acid NSAIDs like ibuprofen, the (R)-enantiomer undergoes chiral inversion to the pharmacologically active (S)-enantiomer. scialert.netwikipedia.orgnih.govbenthamscience.com

While this compound is not a 2-arylpropionic acid, the potential for stereoselective metabolism still exists. It is plausible that one enantiomer is a preferred substrate for the metabolizing enzymes, leading to different metabolic profiles for the (R)- and (S)-enantiomers. For instance, the rate of glucuronidation or oxidative metabolism could differ between the two enantiomers.

Investigation of Stereochemical Control in Metabolite Formation

The stereochemistry of the parent compound can also dictate the stereochemistry of the resulting metabolites. nih.gov In the case of this compound, the formation of hydroxylated metabolites on the isobutyl side chain would not introduce new chiral centers. However, if any metabolic reactions were to occur on the pentanoic acid side chain, the stereochemistry at the chiral center could influence the stereochemical outcome of the reaction.

Identification of Key Enzymatic Systems in Biotransformation

The biotransformation of compounds structurally related to this compound is a well-coordinated process involving several key enzyme families. The primary players in its metabolism are expected to be the Cytochrome P450 (CYP) monooxygenases for oxidative metabolism and the Uridine Diphosphate-Glucuronosyltransferases (UGTs) for conjugative metabolism.

The initial steps in the metabolism of many drugs are catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.gov For compounds with an isobutylphenyl group, such as ibuprofen, oxidation is a major metabolic route. pharmgkb.orgnih.gov This oxidative metabolism is primarily focused on the isobutyl side chain, leading to the formation of hydroxylated and subsequently carboxylated metabolites. drugbank.com

Based on the metabolism of ibuprofen, the key CYP isoforms likely involved in the biotransformation of this compound would be CYP2C9 and CYP2C8 . nih.govpharmgkb.orgnih.govnih.gov Studies on ibuprofen have shown that CYP2C9 is the principal enzyme responsible for its oxidation. nih.gov At higher concentrations, other CYP isoforms such as CYP3A4, CYP2C19, CYP2D6, CYP2E1, and CYP2B6 may also contribute to a lesser extent to hydroxylation reactions. pharmgkb.org

The primary oxidative attacks on the isobutyl side chain of ibuprofen result in the formation of 2-hydroxyibuprofen (B1664085) and 3-hydroxyibuprofen. pharmgkb.org These primary alcohol metabolites can then be further oxidized by cytosolic dehydrogenases to form carboxy-ibuprofen. nih.gov It is plausible that this compound would undergo similar hydroxylation on its isobutyl group. The longer pentanoic acid chain might also present additional sites for oxidative attack, although oxidation of the isobutyl group is a well-established pathway for related molecules.

Table 1: Key Cytochrome P450 Isoforms in the Metabolism of Structurally Similar Compounds

Enzyme FamilyKey IsoformsPrimary Metabolic Reaction (by analogy to Ibuprofen)
Cytochrome P450CYP2C9, CYP2C8Hydroxylation of the isobutyl side chain

This data is inferred from studies on ibuprofen.

Following Phase I oxidation, or for the parent compound itself, Phase II conjugation reactions occur. For carboxylic acids, the most significant Phase II pathway is glucuronidation, catalyzed by Uridine Diphosphate-Glucuronosyltransferases (UGTs). nih.gov This reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylic acid moiety, forming a more water-soluble acyl glucuronide. nih.gov

A number of UGT isoforms have been shown to be capable of glucuronidating ibuprofen, and by extension, likely this compound. The primary isoform implicated in the glucuronidation of many carboxylic acid-containing drugs is UGT2B7 . nih.govnih.gov Other UGTs that have demonstrated activity towards ibuprofen and other profens include UGT1A3 , UGT1A9 , and UGT2B4 . nih.govnih.govnih.gov UGT1A10, which is expressed in the gut, may also play a role in the initial glucuronidation of orally administered compounds. nih.gov

The formation of an acyl glucuronide is a significant step in the detoxification and elimination of such compounds. nih.gov These conjugates are typically excreted in the urine. drugbank.comwikipedia.org

Table 2: Key UGT Isoforms in the Glucuronidation of Structurally Similar Compounds

Enzyme FamilyKey IsoformsMetabolic Reaction
UDP-GlucuronosyltransferaseUGT2B7, UGT1A3, UGT1A9, UGT2B4Formation of acyl glucuronide

This data is inferred from studies on ibuprofen and other NSAIDs.

Non-Enzymatic Degradation and Chemical Reactivity of Metabolites

While enzymatic reactions are central to biotransformation, the resulting metabolites can also undergo non-enzymatic chemical reactions. Acyl glucuronides, in particular, are known for their chemical reactivity. nih.gov

Acyl glucuronides are not entirely stable entities and can undergo intramolecular rearrangement, a process known as acyl migration. nih.gov This process involves the migration of the acyl group (the drug molecule) from the 1-β-O-position of the glucuronic acid moiety to the adjacent hydroxyl groups at positions 2, 3, and 4, resulting in a mixture of positional isomers. nih.gov This rearrangement is a non-enzymatic, pH-dependent process.

Studies on ibuprofen glucuronide have demonstrated this phenomenon. The degradation of the parent 1-β-O-acyl glucuronide follows first-order kinetics. acs.orgnih.gov Stereoselectivity has also been observed, with the (R)-enantiomer of ibuprofen glucuronide degrading approximately twice as fast as the (S)-enantiomer. nih.gov For instance, the half-life of (R)-ibuprofen acyl glucuronide was found to be 1.79 hours, while the (S)-isomer had a half-life of 3.68-3.76 hours. nih.gov This difference in stability is a key feature of the acyl glucuronides of 2-arylpropionic acids. It is conceivable that the acyl glucuronide of this compound would exhibit similar instability and isomerization, although the exact kinetics might differ due to the altered stereochemistry and steric hindrance around the carboxylic acid group.

Table 3: Degradation Half-lives of Acyl Glucuronides of Ibuprofen and its Metabolites

CompoundHalf-life (hours)
(R)-Ibuprofen acyl glucuronide1.79
(S)-Ibuprofen acyl glucuronide3.68 - 3.76
(S)-2-hydroxyibuprofen acyl glucuronide5.03
(S,S)-carboxyibuprofen acyl glucuronide4.80

Data from Johnson et al. (2007). nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 4 Isobutylphenyl Pentanoic Acid

Correlating Structural Features with Specific Biological Interactions

The biological activity of 3-(4-Isobutylphenyl)pentanoic acid is intrinsically linked to its molecular architecture. The key structural components that likely dictate its interactions with biological targets include the 4-isobutylphenyl group, the pentanoic acid chain, and the carboxylic acid functional group. The isobutyl group attached to the phenyl ring is a significant feature, contributing to the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to access binding sites within biological macromolecules.

The carboxylic acid moiety is a critical pharmacophore, capable of forming ionic bonds and hydrogen bonds with amino acid residues in enzyme active sites or receptors. For instance, in enzymes like cyclooxygenase (COX), which are primary targets for many NSAIDs, the carboxylate group of the inhibitor often interacts with a positively charged arginine residue at the top of the active site channel. nih.gov

Impact of Stereochemistry on Molecular Recognition and Binding

This compound possesses a chiral center at the third carbon of the pentanoic acid chain, meaning it can exist as two enantiomers (R and S). Stereochemistry is a critical determinant of pharmacological activity, as biological systems are inherently chiral. The differential interaction of enantiomers with their protein targets is a well-established principle in pharmacology. nih.gov

Comparative Analysis with Structurally Related Carboxylic Acids and Their Metabolites

A comparative analysis of this compound with its structural analogs, such as ibuprofen (B1674241) and its metabolites, offers valuable insights into its potential biological profile.

Compound NameStructureKey Differences from this compound
This compound C15H22O2-
2-(4-isobutylphenyl)propanoic acid (Ibuprofen) C13H18O2Carboxylic acid group is at position 2 of a propanoic acid chain.
2,3-dihydroxy-2-(4-isobutylphenyl)propanoic acid C13H18O4A dihydroxy metabolite of ibuprofen with hydroxyl groups on the propanoic acid chain.

Ibuprofen (2-(4-isobutylphenyl)propanoic acid) is a shorter-chain carboxylic acid. nih.gov This difference in the length of the alkyl chain between the phenyl ring and the carboxylic acid group can affect the molecule's flexibility and its ability to adopt the optimal conformation for binding to its target. The anti-inflammatory effects of ibuprofen are primarily mediated through the non-selective inhibition of COX-1 and COX-2 enzymes. mdpi.com

2,3-dihydroxy-2-(4-isobutylphenyl)propanoic acid is a metabolite of ibuprofen. The introduction of hydroxyl groups significantly increases the polarity of the molecule, which generally facilitates its excretion from the body. These metabolic modifications drastically alter the pharmacological profile of the parent compound, often leading to reduced or abolished activity.

The additional methylene (B1212753) group in the pentanoic acid chain of this compound compared to ibuprofen could influence its binding affinity and selectivity for different enzyme isoforms or receptors.

Computational Chemistry Approaches for SAR/SMR Elucidation

In the absence of extensive empirical data, computational chemistry provides powerful tools to predict and understand the SAR and structure-mechanism relationship (SMR) of this compound.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound, docking studies could be performed using the crystal structures of COX-1 and COX-2 to simulate its binding mode. nih.gov Such studies would predict the specific amino acid residues involved in the interaction and provide an estimate of the binding affinity. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. mdpi.com MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein. This can reveal key conformational changes and the role of solvent molecules in the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model for a set of related arylalkanoic acids could be developed to predict the activity of this compound. nih.gov

The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as steric, electronic, and hydrophobic characteristics. Statistical methods are then used to build a regression model that correlates these descriptors with the observed biological activity. A predictive QSAR model could then be used to estimate the potential activity of this compound and to guide the design of new, more potent analogs. nih.gov

Advanced Analytical Methodologies for 3 4 Isobutylphenyl Pentanoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 3-(4-Isobutylphenyl)pentanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring would typically appear as two doublets in the downfield region, around 7.0-7.2 ppm. The benzylic protons of the isobutyl group would present as a doublet, while the methine proton of the isobutyl group would be a multiplet. The aliphatic protons of the pentanoic acid chain would show complex splitting patterns in the upfield region. The acidic proton of the carboxylic acid group is characteristically found as a broad singlet at a very downfield chemical shift, often above 10 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected to appear in the highly deshielded region of 170-180 ppm. The aromatic carbons would resonate in the 120-140 ppm range, with the carbon attached to the isobutyl group and the carbon attached to the pentanoic acid chain showing distinct shifts. The various aliphatic carbons of the isobutyl and pentanoic acid moieties would be found in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0 (broad s)~175
Aromatic CH (ortho to pentanoic acid)~7.1 (d)~129
Aromatic CH (ortho to isobutyl)~7.0 (d)~129
Aromatic C (ipso-pentanoic acid)-~138
Aromatic C (ipso-isobutyl)-~140
CH of pentanoic acid chainMultipletAliphatic region
CH₂ of pentanoic acid chainMultipletAliphatic region
CH₂ of isobutyl group~2.4 (d)~45
CH of isobutyl group~1.8 (m)~30
CH₃ of isobutyl group~0.9 (d)~22
CH₃ of pentanoic acid chainTripletAliphatic region

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most prominent and diagnostic absorption band is that of the carbonyl group (C=O) of the carboxylic acid, which is expected to appear as a strong, sharp peak around 1700-1725 cm⁻¹. Another key feature is the broad absorption band of the hydroxyl group (O-H) of the carboxylic acid, which typically stretches from 2500 to 3300 cm⁻¹, often overlapping with the C-H stretching vibrations. The C-H stretching of the aromatic and aliphatic parts of the molecule will be observed around 2850-3100 cm⁻¹. Bending vibrations for the aromatic ring and the alkyl groups will be present in the fingerprint region (below 1500 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the benzene ring. The para-substituted aromatic ring is expected to show a primary absorption band (E-band) around 210-230 nm and a secondary, less intense band (B-band) around 260-280 nm. The carboxylic acid group itself does not significantly absorb in the near-UV region. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Characteristic IR and UV-Vis Data for this compound

Spectroscopic TechniqueFunctional Group/ChromophoreExpected Absorption Range
Infrared (IR)O-H stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (broad)
C=O stretch (Carboxylic Acid)1700 - 1725 cm⁻¹ (strong)
C-H stretch (Aromatic/Aliphatic)2850 - 3100 cm⁻¹
Ultraviolet-Visible (UV-Vis)Aromatic E-band~210 - 230 nm
Aromatic B-band~260 - 280 nm

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification, quantification, and analysis of enantiomeric composition of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is typically employed for such non-polar compounds.

A common setup would involve a C18 or C8 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and thus its retention on the column. For acidic compounds, a lower pH (typically between 2.5 and 4.5) is used to suppress ionization and achieve good peak shape and retention. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring absorbs, for instance, around 220 nm or 265 nm. nih.govnih.gov

The purity of a sample is determined by integrating the peak area of the main compound and any impurities present in the chromatogram. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a reference standard.

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the third carbon of the pentanoic acid chain, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of chiral acids like ibuprofen (B1674241) and its analogs. mdpi.comnih.gov The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.

The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., aqueous buffer/acetonitrile), depending on the specific CSP and the analyte. Additives such as acids (e.g., trifluoroacetic acid) or bases may be included in the mobile phase to improve peak shape and resolution.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for the analysis of this compound. However, due to the low volatility and polar nature of carboxylic acids, direct analysis by GC is challenging and can lead to poor peak shape and thermal degradation. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable derivative.

Common derivatization methods for carboxylic acids include esterification to form, for example, methyl or ethyl esters. Silylation is another popular approach, where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group. rjptonline.org These derivatization reactions increase the volatility of the analyte, making it amenable to GC analysis.

The derivatized sample is then injected into the GC, which is equipped with a capillary column coated with a suitable stationary phase (e.g., a non-polar or medium-polarity phase). The separation is based on the differential partitioning of the analyte between the carrier gas (mobile phase) and the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time information and mass spectral data, which can be used for definitive identification of the analyte and any impurities. jppres.com

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) stands as a cornerstone technique in the analysis of this compound, providing invaluable information on its molecular weight, structure, and the identity of its metabolites. The soft ionization techniques inherent to modern mass spectrometry are particularly well-suited for the analysis of organic molecules like this compound, minimizing fragmentation during the ionization process and preserving the molecular ion for accurate mass determination.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a widely used soft ionization technique that is highly effective for analyzing polar and medium polarity compounds such as this compound. researchgate.net In ESI-MS, a sample solution is sprayed through a highly charged needle, creating a fine mist of charged droplets. researchgate.net As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be directed into the mass spectrometer for analysis. researchgate.net

The ionization efficiency in ESI-MS can be significantly influenced by the pH of the solvent and the physicochemical properties of the analyte. nih.gov For acidic compounds like this compound, analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. chemrxiv.org The predicted mass-to-charge ratio (m/z) for the deprotonated this compound is 233.15471. uni.lu Alternatively, in positive ion mode, protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ can be observed. uni.lu The predicted m/z for the protonated molecule is 235.16927. uni.lu The choice of ionization mode and solvent conditions is critical for achieving optimal sensitivity and signal intensity. nih.govchemrxiv.org

Predicted ESI-MS Adducts of this compound
AdductPredicted m/z
[M-H]⁻233.15471
[M+H]⁺235.16927
[M+Na]⁺257.15121
[M+K]⁺273.12515
[M+NH₄]⁺252.19581
[M+H-H₂O]⁺217.15925
Data sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful extension of mass spectrometry that provides detailed structural information through the fragmentation of selected ions. In an MS/MS experiment, a specific precursor ion, such as the [M-H]⁻ or [M+H]⁺ of this compound, is isolated and then subjected to collision-induced dissociation (CID). nih.gov This process breaks the precursor ion into smaller, characteristic fragment ions, which are then mass-analyzed.

Development and Validation of Analytical Methods for Biological Matrices

The analysis of this compound in biological matrices such as plasma, urine, or tissue presents significant challenges due to the complexity of these samples. mdpi.comnih.gov Therefore, the development and validation of robust and reliable analytical methods are paramount for obtaining accurate and reproducible results in pharmacokinetic and metabolic studies.

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to remove interfering substances from the biological matrix and concentrate the analyte of interest. onlinepharmacytech.info Common techniques for extracting acidic compounds like this compound from biological fluids include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. nih.gov For an acidic compound, the pH of the aqueous sample is typically adjusted to below its pKa to ensure it is in its neutral, more organic-soluble form, facilitating its extraction into an organic solvent. nih.gov LLE is a versatile method but can be labor-intensive. researchgate.net

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its efficiency, selectivity, and potential for automation. researchgate.net For acidic compounds, a common approach is to use a reversed-phase sorbent. The sample is loaded under acidic conditions, where the analyte is neutral and retained on the sorbent. After washing away interferences, the analyte is eluted with an appropriate organic solvent. nih.gov

Protein Precipitation: This is a simpler and faster method often used for plasma or serum samples. onlinepharmacytech.info An organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While quick, this method may result in a less clean extract compared to LLE or SPE. onlinepharmacytech.info

The choice of extraction technique depends on the specific biological matrix, the required sensitivity, and the analytical instrumentation being used. mdpi.comonlinepharmacytech.info

Comparison of Common Extraction Techniques for Biological Samples
TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids. nih.govHigh recovery for many compounds. researchgate.netLabor-intensive, requires large solvent volumes. researchgate.net
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted. researchgate.netHigh selectivity, cleaner extracts, amenable to automation. researchgate.netCan be more expensive than LLE. researchgate.net
Protein Precipitation Proteins are denatured and removed by centrifugation. onlinepharmacytech.infoSimple, fast, and inexpensive. onlinepharmacytech.infoMay result in significant matrix effects. onlinepharmacytech.info

Use of Certified Reference Materials (e.g., AldrichCPRsigmaaldrich.com)

The use of certified reference materials (CRMs) is essential for the validation of analytical methods and for ensuring the accuracy and traceability of measurement results. sigmaaldrich.com A CRM is a highly characterized and stable material with one or more certified property values.

For the analysis of this compound, a CRM of this compound, such as the one offered by AldrichCPR, serves as a primary standard for calibration and quality control. sigmaaldrich.com However, it is important to note that some suppliers provide such compounds for early discovery research with the understanding that the buyer is responsible for confirming the product's identity and purity. sigmaaldrich.com In such cases, the user would need to perform their own characterization.

The availability of a well-characterized reference standard allows for the accurate determination of linearity, precision, accuracy, and the limit of detection (LOD) and limit of quantification (LOQ) of the analytical method. onlinepharmacytech.info This ensures that the data generated is reliable and can be compared across different laboratories and studies.

Mechanistic Investigations of Cellular and Biochemical Interactions of 3 4 Isobutylphenyl Pentanoic Acid

In Vitro Cellular Models for Biological Interaction Studies

In vitro cellular models are fundamental tools for investigating the biological and biochemical effects of chemical compounds. These systems allow for controlled studies on specific cell types, providing insights into potential mechanisms of action and toxicity.

Primary Cell Culture Assays (e.g., primary fish hepatocytes)

Primary cell cultures, such as those derived from fish hepatocytes, are valuable for ecotoxicological studies as they represent a biologically relevant system for assessing the impact of xenobiotics on aquatic organisms. nih.govnih.gov These cells are metabolically active and can be used to study the induction of enzymes like cytochrome P450s in response to chemical exposure. nih.gov While methods for isolating and culturing primary fish hepatocytes are well-established for testing various pollutants, there is no specific data available in the scientific literature regarding the use of these assays to evaluate the biological interactions of 3-(4-Isobutylphenyl)pentanoic acid.

Mammalian Cell Line Models for Biochemical Pathways

Mammalian cell lines are widely used to dissect the effects of compounds on specific signal transduction pathways. nih.gov Engineered cell lines containing reporter genes linked to specific response elements can be used to identify inhibitors or activators of pathways involving protein kinase C, growth factor receptors, and protein kinase A. nih.gov Despite the availability of these models for characterizing how substances affect cellular signaling, research specifically applying these mammalian cell line models to study the biochemical pathways affected by this compound has not been published.

Exploration of Receptor and Enzyme Binding Mechanisms

Understanding how a compound binds to receptors and enzymes is crucial for elucidating its mechanism of action. This can involve various types of interactions, from competitive binding at an active site to allosteric modulation at a different site on the enzyme. nih.gov The binding of a substrate to an enzyme can occur through several mechanisms, including sequential (ordered or random) and non-sequential (ping-pong) pathways. jackwestin.comlibretexts.org However, there is currently no available literature or data that explores the specific receptor or enzyme binding mechanisms of this compound.

Modulation of Enzymatic Activities

Induction or Inhibition of Biotransformation Enzymes (e.g., Cytochrome P450-dependent monooxygenase activity)

The cytochrome P450 (CYP) family of enzymes is a primary system for metabolizing drugs and other foreign compounds. nih.gov Induction of these enzymes can accelerate the metabolism of a substance, potentially reducing its therapeutic effect, while inhibition can lead to increased levels and potential toxicity. youtube.com The activity of CYP enzymes, such as CYP3A4, is a critical consideration in drug-drug interactions. nih.gov Despite the importance of this enzyme system, no studies have been published that specifically investigate whether this compound induces or inhibits cytochrome P450-dependent monooxygenase activity.

Effects on Other Metabolic Enzyme Systems

Beyond the P450 system, compounds can interact with a wide array of other metabolic enzymes, influencing various cellular processes. For instance, the production of certain chemicals can be achieved through the engineering of metabolic pathways in microorganisms like E. coli, involving a variety of enzymes. nih.gov However, the scientific literature does not currently contain any research detailing the effects of this compound on other metabolic enzyme systems.

Studies on Cellular Signaling Pathways and Biomarker Modulation

Investigation of Gene Expression Changes

Currently, there is a notable absence of publicly available scientific literature detailing studies on the specific changes in gene expression induced by this compound. Comprehensive investigations, such as microarray analyses or RNA sequencing (RNA-Seq) to elucidate the global transcriptomic alterations in cells or tissues upon exposure to this compound, have not been reported in peer-reviewed journals. Therefore, specific genes or gene sets that are upregulated or downregulated by this compound remain uncharacterized.

Modulation of Endocrine-Related Biomarkers (e.g., vitellogenin)

There is no available scientific data from studies investigating the effects of this compound on endocrine-related biomarkers, including the well-established biomarker for estrogenic activity, vitellogenin. Research to determine whether this compound can interact with endocrine pathways, such as the estrogen receptor signaling pathway, and subsequently modulate the expression of biomarkers like vitellogenin in relevant biological models (e.g., fish hepatocytes), has not been published.

Molecular Mechanisms Underlying Biological Responses

Elucidation of Specific Protein Interactions

Detailed studies aimed at identifying and characterizing specific protein interactions with this compound are not present in the current body of scientific literature. Techniques such as affinity chromatography, co-immunoprecipitation, or proteomics-based approaches have not been publicly applied to identify the direct protein targets of this compound. Consequently, the molecular binding partners and the specific protein-ligand interactions that may mediate its biological effects are unknown.

Understanding Common Mechanisms of Action (MoA) in Biological Systems

A defined and experimentally validated mechanism of action (MoA) for this compound in biological systems has not been established. While it is structurally related to the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), which is known to inhibit cyclooxygenase (COX) enzymes, specific studies confirming or refuting a similar MoA for this compound are lacking. The broader cellular and molecular pathways through which this compound may exert any biological effects have yet to be elucidated.

Q & A

Q. What are the common synthetic routes for 3-(4-Isobutylphenyl)pentanoic acid and its derivatives?

The synthesis typically involves multi-step organic reactions, such as homologation and amidation. For example, homologation of dexibuprofen derivatives (e.g., methyl 2-[2-(4-isobutylphenyl)propanamido]-4-methylpentanoate) employs reagents like Boc-protected intermediates and deoxygenation via modified Barton-McCombie reactions . Key steps include:

  • Homologation : Extending the carbon chain using N-Boc-protected intermediates.
  • Chiral resolution : Separation of enantiomers via chiral HPLC (e.g., >99% enantiomeric purity achieved in baclofen homologues) .
  • Characterization : Confirmation of structure via NMR, mass spectrometry, and elemental analysis .

Q. How are structural purity and enantiomeric composition validated for this compound?

Analytical methods include:

  • Chiral HPLC : To determine enantiomeric excess (e.g., 99.8% ee for R-enantiomers) using columns like Chiralpak AD .
  • Spectroscopy : 1H/13C NMR for functional group identification and stereochemical assignment.
  • Thermal analysis : Melting point determination (e.g., 156–160°C for related biphenylacetic acids) .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound derivatives?

Enantiomers exhibit distinct receptor binding and functional efficacy. For example:

  • The R-enantiomer of a baclofen homologue showed 50-fold lower GABAB receptor affinity (IC50 = 7.4 µM) compared to (R)-baclofen (IC50 = 0.14 µM) .
  • Methodological Insight : Use isolated tissue assays (e.g., guinea pig ileum contractions) to evaluate enantiomer-specific inhibition. Activity discrepancies may arise from non-receptor mechanisms, necessitating antagonist studies (e.g., CGP35348 for GABAB) .

Q. What experimental models are used to assess the pharmacokinetics and liver-targeting efficacy of pentanoic acid derivatives?

  • In vivo rodent models :
    • α-Fas model : Measure ALT reduction and caspase inhibition (e.g., IDN-6556 showed ED50 = 0.04–0.38 mg/kg via multiple routes) .
    • d-Galactosamine/LPS model : Evaluate oral bioavailability (2.7–4% in rats) and liver concentration profiles (Cmax = 2558 ng/g at 120 min) .
  • Biliary excretion studies : Quantify intact drug excretion (51% after IV vs. 4.9% after oral administration) to assess first-pass metabolism .

Q. How can researchers resolve contradictions between receptor binding data and functional assay results?

Case study: Baclofen homologues showed high ileum contraction inhibition (~94%) but weak GABAB affinity. Strategies include:

  • Mechanistic studies : Test insensitivity to receptor antagonists (e.g., CGP35348) to identify off-target effects .
  • Pathway analysis : Screen for cholinergic or apoptotic pathway modulation (e.g., caspase inhibition in liver injury models) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

  • Repeated measures ANOVA : For normalized baseline comparisons (e.g., tastant effects on trigeminal neuron responses) .
  • Dose-response curves : Fit using non-linear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values .
  • Post-hoc tests : Tukey’s HSD for between-group comparisons (P < 0.05 significance threshold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.